molecular formula C14H14N2O5 B2698582 Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate CAS No. 379239-03-9

Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate

Cat. No. B2698582
M. Wt: 290.275
InChI Key: WFSHZWRJBAEGFJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Corrosion Inhibition

Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate demonstrates significant inhibitive action against the corrosion of pure iron in acidic media. This efficiency is observed through various techniques, including weight loss and electrochemical methods, indicating the compound's potential as an efficient corrosion inhibitor. The inhibition efficiency increases with the concentration, suggesting its adsorption on the iron surface follows the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Anticonvulsant Activity

The synthesis and study of compounds related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate have led to the development of new 3-aminopyrroles with considerable anticonvulsant activity. This activity, evaluated through various test models, highlights the potential of these compounds in treating seizures without notable neurotoxicity, positioning them as promising candidates for further exploration in anticonvulsant drug development (Unverferth et al., 1998).

Synthesis of Heterocyclic Compounds

Research into Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate and similar compounds has contributed to the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds exhibit significant solvatochromic behavior and tautomeric structures in various solvents, suggesting their utility in dye and pigment industries. The acid and base effects on these dyes' visible absorption maxima further illustrate their potential in applications requiring color-changing materials (Karcı & Karcı, 2012).

Corrosion Inhibition Performance

Further studies have shown that pyranopyrazole derivatives, including compounds structurally related to Methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate, serve as potent corrosion inhibitors for mild steel in HCl solutions. These findings, obtained through gravimetric, electrochemical, and theoretical studies, reinforce the compound's role in corrosion protection, providing insights into the molecular mechanisms underlying its effectiveness (Yadav, Gope, Kumari, & Yadav, 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, websites like Google Scholar or PubMed can also be useful resources for scientific research. If you have specific questions about any of these topics, feel free to ask! I’m here to help.


properties

IUPAC Name

methyl 1-(4-ethoxycarbonylphenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-3-21-13(18)9-4-6-10(7-5-9)16-8-11(17)12(15-16)14(19)20-2/h4-8,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSHZWRJBAEGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate

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